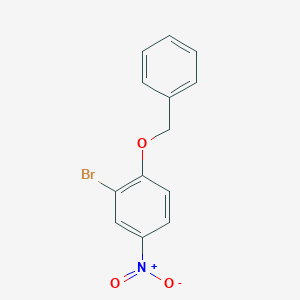

1-(Benzyloxy)-2-bromo-4-nitrobenzene

Description

Properties

IUPAC Name |

2-bromo-4-nitro-1-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-12-8-11(15(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVSZHWOJJDSMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621564 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-86-5 | |

| Record name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(Benzyloxy)-2-bromo-4-nitrobenzene is a substituted aromatic compound with significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical and materials science. Its unique trifunctional substitution pattern, comprising a benzyloxy ether, a bromine atom, and a nitro group, offers multiple reaction sites for further chemical transformations. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, offering insights into its molecular structure, properties, and a proposed synthetic pathway. While experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes available information and provides expert analysis based on established chemical principles and data from closely related analogues.

Molecular and Physicochemical Properties

The fundamental molecular and computed physicochemical properties of 1-(Benzyloxy)-2-bromo-4-nitrobenzene are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀BrNO₃ | [1], [2] |

| Molecular Weight | 308.13 g/mol | [1] |

| CAS Number | 383868-64-2 | [1], [2] |

| IUPAC Name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene | [1] |

| Appearance | Not experimentally determined; likely a solid at room temperature. | N/A |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Predicted to be sparingly soluble in water and soluble in common organic solvents such as acetone, benzene, toluene, and chloroform.[3] | N/A |

| XLogP3 | 3.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Expert Insight: The calculated XLogP3 value of 3.9 suggests that 1-(Benzyloxy)-2-bromo-4-nitrobenzene is a lipophilic molecule, which has important implications for its potential applications in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The absence of hydrogen bond donors and the presence of three acceptors will govern its intermolecular interactions.

Proposed Synthetic Pathway and Mechanistic Considerations

Caption: Proposed Williamson Ether Synthesis for 1-(Benzyloxy)-2-bromo-4-nitrobenzene.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-established method for the synthesis of aryl ethers and is expected to be effective for the target molecule.

-

Reaction Setup: To a solution of 2-bromo-4-nitrophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq.).

-

Addition of Reagent: To the stirred suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 1-(Benzyloxy)-2-bromo-4-nitrobenzene as a solid.

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and benzyl bromide.

-

Stoichiometry: A slight excess of benzyl bromide is used to ensure complete consumption of the starting phenol. An excess of the base is used to drive the deprotonation to completion.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and by-products.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 1-(Benzyloxy)-2-bromo-4-nitrobenzene is not available in the public domain. However, we can predict the key spectral features based on the analysis of closely related compounds, such as 1-bromo-4-nitrobenzene and 2-bromo-1-ethoxy-4-nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetric substitution of the benzene ring.

-

Aromatic Protons: Three distinct signals are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the three protons on the substituted phenyl ring. The electron-withdrawing nitro group will cause a downfield shift of the adjacent protons.

-

Benzyloxy Protons: A singlet corresponding to the two benzylic protons (-CH₂-) is anticipated around δ 5.0-5.5 ppm. The five protons of the phenyl group of the benzyloxy moiety will likely appear as a multiplet in the range of δ 7.2-7.5 ppm.

For comparison, the ¹H NMR spectrum of the structurally similar 2-bromo-1-ethoxy-4-nitrobenzene shows signals at approximately 1.30 ppm (triplet, CH₃), 4.21 ppm (quartet, OCH₂), and in the aromatic region at 7.26, 8.06, and 8.30 ppm.[4]

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon framework.

-

Aromatic Carbons: Six distinct signals are expected for the carbons of the nitro-substituted benzene ring. The carbon bearing the bromine atom (ipso-carbon) is expected to be shifted upfield due to the 'heavy atom effect' of bromine.[5] The carbons attached to the oxygen and nitro groups will be significantly deshielded.

-

Benzyloxy Carbons: A signal for the benzylic carbon (-CH₂-) is expected around 70 ppm. The carbons of the benzyl phenyl ring will appear in the aromatic region.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 1-(Benzyloxy)-2-bromo-4-nitrobenzene is expected to show characteristic absorption bands for its functional groups. Based on the FT-IR spectrum of 1-bromo-4-nitrobenzene, we can predict the following:[6]

-

N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is anticipated in the region of 1200-1275 cm⁻¹.

-

C-Br Stretching: A band in the lower frequency region (around 500-600 cm⁻¹) can be attributed to the C-Br stretching vibration.

-

Aromatic C-H and C=C Stretching: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 1-(Benzyloxy)-2-bromo-4-nitrobenzene will be characterized by the following features:

-

Molecular Ion Peak (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (308.13 g/mol ). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity at M+ and M+2.

-

Fragmentation Pattern: A major fragmentation pathway is expected to be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91.

Safety and Handling

While a specific safety data sheet for 1-(Benzyloxy)-2-bromo-4-nitrobenzene is not available, based on the known hazards of its constituent functional groups and related compounds like nitrobromobenzenes, the following precautions are recommended:

-

Toxicity: Nitrobromobenzenes are generally considered toxic by ingestion, inhalation, and skin absorption and may cause irritation to the skin, eyes, and mucous membranes.[7]

-

Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-(Benzyloxy)-2-bromo-4-nitrobenzene is a compound of significant interest for synthetic organic chemists, particularly in the fields of medicinal chemistry and materials science. While experimental data on its physical properties are scarce, this guide provides a comprehensive overview based on its chemical structure, computed properties, and data from analogous compounds. The proposed synthetic route offers a reliable method for its preparation. Further experimental investigation into the physical and spectroscopic properties of this compound is warranted to fully elucidate its characteristics and unlock its potential in various applications.

References

-

PubChem. 1-(Benzyloxy)-4-bromo-2-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Solubility of Things. 1-Bromo-2-nitrobenzene. [Link]

-

Chegg. Solved Br NO2 0 (ppm) H NMR spectrum of. [Link]

-

ResearchGate. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO-LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computational Methods. [Link]

-

PubChem. 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. [Link]

Sources

- 1. 1-(Benzyloxy)-4-bromo-2-nitrobenzene | C13H10BrNO3 | CID 11278242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solved Br NO2 0 (ppm) H NMR spectrum of | Chegg.com [chegg.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-(benzyloxy)-2-bromo-4-nitrobenzene. In the dynamic field of drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of this characterization process.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of 1-(benzyloxy)-2-bromo-4-nitrobenzene incorporates several key functional groups that will dictate its spectroscopic behavior: a substituted aromatic ring, a nitro group, a bromo substituent, and a benzyloxy ether linkage. The interplay of the electronic effects of these groups—the electron-withdrawing nature of the nitro and bromo groups and the electron-donating character of the ether oxygen—will create a distinct and predictable pattern in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of 1-(benzyloxy)-2-bromo-4-nitrobenzene are detailed below. These predictions are based on the analysis of substituent effects observed in related compounds such as 1-(benzyloxy)-4-nitrobenzene, 1-bromo-2-nitrobenzene, and 1-bromo-4-nitrobenzene.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show signals corresponding to the three distinct protons on the substituted nitrobenzene ring and the five protons of the benzyl group, in addition to the benzylic methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |

| H-3 | ~ 8.35 | d | ~ 2.5 | This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |

| H-5 | ~ 8.05 | dd | ~ 9.0, 2.5 | This proton is coupled to both H-3 (meta coupling) and H-6 (ortho coupling), resulting in a doublet of doublets. Its position is downfield due to the influence of the nitro group. |

| H-6 | ~ 7.15 | d | ~ 9.0 | This proton is ortho to the benzyloxy group and will be the most upfield of the aromatic protons on the nitrobenzene ring. It will appear as a doublet due to ortho coupling with H-5. |

| -OCH₂- | ~ 5.20 | s | - | The benzylic protons are adjacent to an ether oxygen, shifting them downfield. They are expected to appear as a sharp singlet. |

| Benzyl Ar-H | ~ 7.30 - 7.50 | m | - | The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in their characteristic aromatic region. |

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Molecular structure of 1-(benzyloxy)-2-bromo-4-nitrobenzene with proton labeling for NMR.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will show 13 distinct signals, corresponding to each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-1 (C-O) | ~ 155 | The carbon attached to the ether oxygen is expected to be significantly downfield. |

| C-2 (C-Br) | ~ 115 | The carbon bearing the bromine atom will be shifted upfield due to the heavy atom effect. |

| C-3 | ~ 128 | Aromatic carbon adjacent to the nitro group. |

| C-4 (C-NO₂) | ~ 145 | The carbon attached to the nitro group will be downfield due to the strong electron-withdrawing effect. |

| C-5 | ~ 125 | Aromatic carbon. |

| C-6 | ~ 116 | Aromatic carbon ortho to the ether linkage. |

| -OCH₂- | ~ 71 | The benzylic carbon is shifted downfield by the adjacent oxygen. |

| Benzyl C-ipso | ~ 136 | The carbon of the benzyl ring attached to the methylene group. |

| Benzyl C-ortho | ~ 128 | |

| Benzyl C-meta | ~ 129 | |

| Benzyl C-para | ~ 128 |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-(benzyloxy)-2-bromo-4-nitrobenzene will be dominated by absorptions from the nitro group, the ether linkage, and the aromatic rings.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| NO₂ Asymmetric Stretch | 1515 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1345 - 1385 | Strong |

| Ar-O-C Asymmetric Stretch | 1230 - 1270 | Strong |

| Ar-O-C Symmetric Stretch | 1020 - 1075 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. For 1-(benzyloxy)-2-bromo-4-nitrobenzene, electron ionization (EI) would be a common technique.

Predicted Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 307 and 309 with an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation Pathways: The fragmentation is likely to be initiated by the cleavage of the weakest bonds.

| Predicted Fragment (m/z) | Proposed Structure/Loss |

| 216/218 | Loss of the benzyl radical (•C₇H₇) from the molecular ion. |

| 91 | Formation of the tropylium cation (C₇H₇⁺), a very stable and common fragment from benzyl-containing compounds. |

| 186/188 | Loss of the nitro group (•NO₂) from the molecular ion. |

| 138 | Loss of Br• from the [M-NO₂]⁺ fragment. |

| 76 | Loss of NO₂ from the benzyloxy fragment. |

dot digraph "fragmentation_pathway" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", fontcolor="#5F6368", fontsize=9];

} Caption: Predicted major fragmentation pathways for 1-(benzyloxy)-2-bromo-4-nitrobenzene in EI-MS.

Experimental Protocol for EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance to generate the mass spectrum.

Conclusion

The structural elucidation of 1-(benzyloxy)-2-bromo-4-nitrobenzene can be confidently achieved through a combined application of NMR, IR, and MS. This guide provides a detailed, predictive framework for the expected spectroscopic data based on established chemical principles and comparative analysis of related structures. The predicted chemical shifts in NMR, characteristic vibrational frequencies in IR, and the distinct isotopic pattern and fragmentation in MS collectively offer a unique spectroscopic fingerprint for the unambiguous identification and characterization of this compound in a research and development setting.

References

-

PubChem. (n.d.). 1-(Benzyloxy)-4-bromo-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

safety and handling of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

An In-depth Technical Guide to the Safe Handling of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Preamble: A Proactive Approach to Chemical Safety

This document provides a robust framework for the safe handling, storage, and disposal of 1-(Benzyloxy)-2-bromo-4-nitrobenzene. The protocols herein are synthesized from established safety data for structurally related compounds, primarily 1-bromo-4-nitrobenzene and other aromatic nitro compounds. This approach ensures that researchers, scientists, and drug development professionals can operate with a high degree of caution and preparedness, upholding the highest standards of laboratory safety.

Hazard Identification and Comprehensive Risk Assessment

The primary risk associated with 1-(Benzyloxy)-2-bromo-4-nitrobenzene stems from its bromonitroaromatic core. Aromatic nitro compounds are a well-documented class of chemicals with specific toxicological profiles.

Toxicological Profile (Inferred from Analogues):

-

Acute Toxicity: This compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] Direct contact with skin, eyes, and the respiratory tract will likely cause irritation.[1][2][3]

-

Methemoglobinemia: A significant hazard associated with aromatic nitro compounds is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][4][5] Symptoms can include cyanosis (bluish skin), headache, dizziness, rapid heart rate, and shortness of breath, with a potential delay in onset of 2 to 4 hours after exposure.[1][4][6]

-

Chronic Exposure: Prolonged or repeated exposure may lead to effects on the liver, blood, and reproductive system.[3] Chronic exposure to analogous compounds has been linked to anemia.[1]

-

Mutagenicity: Laboratory experiments on the related compound 1-bromo-4-nitrobenzene have shown mutagenic effects.[1]

Reactivity Profile:

-

Stability: The compound is expected to be stable under normal laboratory temperatures and pressures.[2]

-

Incompatibilities: Avoid contact with strong bases and strong oxidizing agents, as these may trigger vigorous or explosive reactions, a known hazard for aromatic nitro compounds.[1][2][3][7]

-

Hazardous Decomposition: During thermal decomposition, such as in a fire, it will release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen bromide (HBr).[1][4]

Data Presentation: Physicochemical and Hazard Summary

The table below summarizes key data points, extrapolated from the structural analogue 1-bromo-4-nitrobenzene and computed properties for the related isomer 1-(Benzyloxy)-4-bromo-2-nitrobenzene, as specific experimental data for the target compound is unavailable.

| Property | Value (Analogue/Isomer Data) | Source |

| Chemical Formula | C₁₃H₁₀BrNO₃ | [8][9] |

| Molecular Weight | 308.13 g/mol | [8][9] |

| Appearance | Presumed Off-White to Brown/Yellow Crystalline Powder | [1] |

| Melting Point | 124-127 °C (for 1-bromo-4-nitrobenzene) | [1][4][10] |

| Boiling Point | 255-256 °C (for 1-bromo-4-nitrobenzene) | [1][4][10] |

| Solubility | Presumed insoluble in water | [3][7] |

| GHS Hazard Class (Inferred) | Acute Toxicity, Oral (Category 4)Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Corrosion/Irritation (Category 2)Serious Eye Damage/Eye Irritation (Category 2) | [2][3][4][11] |

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous PPE protocols, is mandatory. The causality is clear: to minimize any potential for exposure via inhalation, dermal contact, or ingestion.

Hierarchy of Controls

The most effective safety strategies prioritize the removal or mitigation of hazards at their source. This diagram illustrates the preferred order of control measures.

Caption: The Hierarchy of Controls prioritizes systemic safety measures over individual protection.

Engineering Controls: The primary line of defense.

-

Chemical Fume Hood: All handling of 1-(Benzyloxy)-2-bromo-4-nitrobenzene solid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[2][3][4]

-

Ventilation: The laboratory must be equipped with adequate general ventilation to ensure low background concentrations of any potential contaminants.[1]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[1][2] Their proximity is crucial for immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE): The essential barrier.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1] For operations with a higher splash risk, a full-face shield should be worn over the goggles.

-

Skin Protection:

-

Gloves: Butyl or Neoprene gloves are recommended as they provide good resistance to aromatic nitro compounds.[12] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid self-contamination.[2]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned. Ensure cuffs are snug to prevent accidental contact with chemicals.

-

-

Respiratory Protection: For most operations within a fume hood, respiratory protection is not required. However, if engineering controls are not sufficient or during a large spill cleanup, a NIOSH-approved respirator with particulate filters (e.g., N95) or organic vapor cartridges should be used.[1][3]

Standard Operating Procedures: From Receipt to Reaction

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk throughout the compound's lifecycle in the laboratory.

Experimental Workflow: Safe Handling of a Toxic Powder

This diagram outlines the critical steps for safely handling 1-(Benzyloxy)-2-bromo-4-nitrobenzene from the moment it arrives in the lab to its use in an experiment.

Caption: Standard workflow for handling potent solid chemical intermediates.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Don all required PPE as described in Section 2.

-

Weighing: To minimize dust, do not pour the dry powder. Use a spatula to carefully transfer the solid to a tared, anti-static weigh boat or directly into the reaction vessel. Perform this task deep within the fume hood to ensure all dust is contained.

-

Transfer: If transferring to a reaction vessel, do so slowly and carefully. If making a solution, add the solvent to the solid to wet it and prevent dust from becoming airborne.

-

Cleanup: After handling, decontaminate the spatula and work surfaces with an appropriate solvent (e.g., ethanol or acetone) and wipe clean. All disposable materials (weigh boats, wipes, contaminated gloves) must be placed in a designated hazardous waste container.[13]

-

Personal Decontamination: Remove PPE in the correct order (lab coat, then goggles, then gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water immediately after handling.[13]

Storage Protocol:

-

Store in a tightly closed, clearly labeled container.[1][2][3]

-

Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[1][2][3]

-

Ensure segregation from incompatible materials, particularly strong bases and oxidizing agents.[1][2][3]

Emergency Response and Disposal

Preparedness is paramount. All personnel must be familiar with these procedures before working with the compound.

First Aid Measures (Based on Analogue Data):

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][11]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1]

-

Note to Physician: Be aware of the potential for delayed-onset methemoglobinemia.[1][4]

Spill & Leak Procedures:

-

Evacuate non-essential personnel from the area.

-

Ensure full PPE is worn, including respiratory protection if necessary.

-

Avoid generating dust.[1][13] Gently cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a suitable, labeled container for hazardous waste disposal.[1][2][13]

-

Ventilate the area and decontaminate the spill zone.

Waste Disposal:

-

This material and its containers must be treated as hazardous waste.[1]

-

Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2][4]

-

Do not allow the product to enter drains or sewer systems.[4][14] Disposal methods often involve high-temperature incineration in a unit equipped with an afterburner and scrubber to neutralize toxic decomposition products.[4]

Conclusion

While 1-(Benzyloxy)-2-bromo-4-nitrobenzene is a valuable tool in synthetic chemistry, its safe use hinges on a disciplined and informed approach. By understanding the inherent hazards of its bromonitroaromatic structure and implementing the robust engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can mitigate risks effectively. The core principles of avoiding dust generation, preventing all personal contact, and being prepared for emergencies are the cornerstones of responsible chemical innovation.

References

-

Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Cole-Parmer. [Link]

-

Toxicological Profile for Nitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR), NCBI Bookshelf. [Link]

-

1-Bromo-2-nitrobenzene Standard - Safety Data Sheet. Agilent. [Link]

-

1-Bromo-4-nitrobenzene Safety Data Sheet. Alfa Aesar. [Link]

-

1-(Benzyloxy)-4-bromo-2-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

-

Experiment: Synthesis of 1-Bromo-4-nitrobenzene. University of Colorado Boulder, Science Learning Center. [Link]

-

1-Bromo-4-nitrobenzene Safety Data Sheet. Novachem. [Link]

-

1-(Benzyloxy)-4-nitrobenzene. ResearchGate. [Link]

-

OSHA Glove Selection Chart. University of Nebraska-Lincoln, Environmental Health and Safety. [Link]

-

Personal Protective Equipment (PPE). U.S. Environmental Protection Agency (EPA). [Link]

-

Chemical Properties of Benzene, 1-bromo-4-nitro- (CAS 586-78-7). Cheméo. [Link]

-

Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. National Institutes of Health (NIH). [Link]

-

1-Bromo-2-chloro-4-nitrobenzene. PubChem, National Center for Biotechnology Information. [Link]

-

Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

-

Nitrobenzene: toxicological overview. GOV.UK. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. HEALTH EFFECTS - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. gov.uk [gov.uk]

- 7. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. 1-(Benzyloxy)-4-bromo-2-nitrobenzene | C13H10BrNO3 | CID 11278242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 1-溴-4-硝基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. dl.novachem.com.au [dl.novachem.com.au]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

Introduction

1-(Benzyloxy)-2-bromo-4-nitrobenzene is a highly versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature—featuring a benzyloxy ether, a reactive aryl bromide, and an electron-withdrawing nitro group—allows for a diverse range of subsequent chemical modifications. The aryl bromide moiety is especially amenable to palladium-catalyzed cross-coupling reactions, which are among the most powerful and widely utilized methods for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]

This comprehensive guide provides detailed application notes and robust protocols for three of the most pivotal cross-coupling reactions involving 1-(Benzyloxy)-2-bromo-4-nitrobenzene: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. As a Senior Application Scientist, the aim of this document is to furnish researchers, scientists, and drug development professionals with not only step-by-step procedures but also the underlying scientific rationale for the selection of specific reagents and conditions. The protocols herein are designed to be self-validating and are grounded in established principles and literature precedents for analogous substrates.

The electron-withdrawing nitro group at the para-position and the ortho-benzyloxy group significantly influence the reactivity of the C-Br bond. The nitro group enhances the electrophilicity of the aromatic ring, which can facilitate the initial oxidative addition step in the catalytic cycle. Conversely, the bulky benzyloxy group ortho to the bromine atom introduces steric hindrance that must be carefully considered when selecting the appropriate catalyst system, particularly the phosphine ligand.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that couples an organoboron species (typically a boronic acid or ester) with an organohalide.[2] It is a highly reliable and versatile method for the synthesis of biaryl compounds, which are prevalent in numerous pharmaceutical agents and advanced materials.[1] For 1-(benzyloxy)-2-bromo-4-nitrobenzene, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 2-position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is generally accepted to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(benzyloxy)-2-bromo-4-nitrobenzene to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial as it activates the boronic acid, rendering it more nucleophilic.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for electron-deficient aryl bromides.[5]

Materials:

-

1-(Benzyloxy)-2-bromo-4-nitrobenzene

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-(benzyloxy)-2-bromo-4-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

-

In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL).

-

Add the catalyst premix to the Schlenk flask containing the reagents.

-

Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Key Considerations and Causality

-

Catalyst and Ligand: For sterically hindered substrates like the target molecule, bulky and electron-rich phosphine ligands such as SPhos are often superior.[6] These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition step, and also facilitate the reductive elimination.

-

Base: A moderately strong base like K₃PO₄ is recommended. It is effective in activating the boronic acid for transmetalation without causing decomposition of the nitro-containing substrate.[5]

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step.

II. Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[7] This reaction is of paramount importance in pharmaceutical research, as the arylamine motif is a key component of many bioactive molecules.

Mechanistic Rationale

The Buchwald-Hartwig amination follows a catalytic cycle similar to the Suzuki coupling, involving:

-

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, yielding the arylamine product and regenerating the Pd(0) catalyst.[8]

Recommended Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of electron-deficient aryl bromides.[9]

Materials:

-

1-(Benzyloxy)-2-bromo-4-nitrobenzene

-

Primary or secondary amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Toluene (anhydrous and degassed)

Procedure:

-

In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a dry Schlenk tube.

-

Add 1-(benzyloxy)-2-bromo-4-nitrobenzene (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.03 mmol) to the tube.

-

Add anhydrous, degassed toluene (10 mL).

-

Seal the tube and heat the reaction mixture to 110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Key Considerations and Causality

-

Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for coupling sterically demanding and electron-deficient aryl bromides.[10] XPhos promotes both the oxidative addition and the C-N bond-forming reductive elimination steps.

-

Base: A strong, non-nucleophilic base such as NaOtBu is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.

-

Solvent: Anhydrous and deoxygenated toluene is a common solvent for Buchwald-Hartwig aminations, as it is relatively non-polar and has a high boiling point suitable for these reactions.

III. Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl or vinyl halide and a terminal alkyne.[7] This reaction is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of pharmaceuticals, natural products, and organic materials.[11]

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system of palladium and copper(I):

-

Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation and reductive elimination.

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more reactive than the terminal alkyne itself and readily undergoes transmetalation with the Pd(II) complex.

Recommended Protocol: Sonogashira Coupling

This protocol is based on standard conditions for the Sonogashira coupling of aryl bromides.[12]

Materials:

-

1-(Benzyloxy)-2-bromo-4-nitrobenzene

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (TEA) (3.0 equivalents)

-

Tetrahydrofuran (THF) (anhydrous and degassed)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1-(benzyloxy)-2-bromo-4-nitrobenzene (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

-

Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).

-

Add the terminal alkyne (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

Key Considerations and Causality

-

Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is often effective for the Sonogashira coupling of aryl bromides. The copper(I) co-catalyst is crucial for the activation of the alkyne.[7]

-

Base: An amine base, such as triethylamine, serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also as a solvent.

-

Reaction Conditions: Sonogashira couplings can often be performed under mild conditions, sometimes even at room temperature, which is beneficial for substrates with sensitive functional groups.

Summary of Reaction Conditions

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | PPh₃ | Triethylamine | THF | 25-50 |

Experimental Workflow Overview

Conclusion

1-(Benzyloxy)-2-bromo-4-nitrobenzene is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this building block in the synthesis of complex molecules. The choice of catalyst, ligand, base, and solvent is critical and should be tailored to the specific coupling partners and desired outcome. By understanding the underlying mechanistic principles, researchers can effectively troubleshoot and optimize these powerful transformations for their specific synthetic goals.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Chen, C.-Y.; et al. A concise and efficient cross-coupling synthetic strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives from 2-sulfinyl-thiochromones and arylboronic acids. ACS Omega, 2021 , 6 (21), 13865–13875. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

The Nobel Prize in Chemistry 2010. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. nobelprize.org. [Link]

-

The Royal Swedish Academy of Sciences. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. nobelprize.org. [Link]

-

ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... [Link]

-

ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... [Link]

-

Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

-

Vanelle, P.; et al. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 2022 , 27(23), 8234. [Link]

-

Beilstein Journal of Organic Chemistry. Search Results. [Link]

-

ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different... [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nobelprize.org [nobelprize.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Palladium-Catalyzed Reactions | MDPI [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via a Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Stille Coupling of 1-(Benzyloxy)-2-bromo-4-nitrobenzene

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic C-C Bond Formation via Stille Coupling

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2] This reaction, which couples an organotin reagent (organostannane) with an organic halide or pseudohalide, is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3][4] Its utility stems from the air and moisture stability of organostannanes and the generally mild reaction conditions required.[1][2]

This document provides a detailed experimental procedure and technical guidance for the Stille coupling of 1-(benzyloxy)-2-bromo-4-nitrobenzene. This substrate is a valuable building block, featuring an electron-deficient aromatic ring system primed for further functionalization. The presence of the nitro group, a strong electron-withdrawing group, and the sterically demanding benzyloxy group adjacent to the reaction center, presents specific challenges and considerations that will be addressed herein. The protocol is designed to be a self-validating system, incorporating explanations for each step to ensure both reproducibility and a deeper understanding of the reaction's intricacies.

Reaction Principle and Mechanistic Overview

The Stille coupling proceeds through a catalytic cycle involving a palladium(0) complex.[1][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(benzyloxy)-2-bromo-4-nitrobenzene to form a Pd(II) intermediate.[5]

-

Transmetalation: The organic group from the organostannane reagent is transferred to the palladium center, displacing the bromide.[5] This is often the rate-determining step of the cycle.

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, solvent, and any additives. For a substrate like 1-(benzyloxy)-2-bromo-4-nitrobenzene, the electron-withdrawing nitro group can influence the rate of oxidative addition, while the bulky benzyloxy group may affect the approach of the catalyst and the subsequent steps.

Experimental Protocol

This protocol details the Stille coupling of 1-(benzyloxy)-2-bromo-4-nitrobenzene with a generic organostannane, (R')-SnBu₃. The quantities can be scaled as needed, with appropriate adjustments to solvent volumes and reaction times.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 1-(Benzyloxy)-2-bromo-4-nitrobenzene | 324.14 | 1.0 | 324 mg | Electrophile |

| Organostannane (e.g., Aryl-SnBu₃) | Variable | 1.1 - 1.2 | 1.1 - 1.2 eq. | Nucleophile |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 - 0.05 | 35 - 58 mg (3-5 mol%) | Catalyst |

| Anhydrous, Degassed Toluene or DMF | - | - | 10 mL | Solvent |

| Optional: Copper(I) Iodide (CuI) | 190.45 | 0.10 | 19 mg (10 mol%) | Co-catalyst / Additive |

Rationale for Reagent Choices:

-

Electrophile: 1-(benzyloxy)-2-bromo-4-nitrobenzene is chosen for its utility as a synthetic intermediate. The C-Br bond is the site of the coupling.

-

Organostannane: A slight excess (1.1-1.2 equivalents) is used to ensure complete consumption of the limiting electrophile. Organotin reagents are chosen for their stability and high functional group tolerance.[6]

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a common and effective air-stable precatalyst that generates the active Pd(0) species in solution.[5] The catalyst loading is kept low (3-5 mol%) to minimize cost and residual palladium in the product.

-

Solvent: Toluene is a standard non-polar solvent for Stille couplings. Anhydrous and degassed conditions are crucial to prevent the deactivation of the palladium catalyst. For less reactive partners, a more polar aprotic solvent like DMF can be beneficial.

-

Additive (Optional): Copper(I) salts, such as CuI, have been shown to accelerate the transmetalation step, particularly with less reactive organostannanes, leading to improved reaction rates and yields.[4]

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 1-(benzyloxy)-2-bromo-4-nitrobenzene (324 mg, 1.0 mmol) and the palladium catalyst, [Pd(PPh₃)₄] (35-58 mg, 0.03-0.05 mmol).

-

If using, add Copper(I) Iodide (19 mg, 0.10 mmol) at this stage.

-

Seal the flask with a rubber septum.

-

-

Inert Atmosphere:

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

-

Addition of Reagents:

-

Through the septum, add the anhydrous, degassed solvent (10 mL) via syringe.

-

Stir the mixture for 5-10 minutes until the solids are dissolved or well-suspended.

-

Add the organostannane (1.1-1.2 mmol) neat (if liquid) or as a solution in the reaction solvent via syringe.

-

-

Reaction Conditions:

-

Monitoring the Reaction:

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

For TLC analysis, a small aliquot is taken from the reaction mixture, diluted with ethyl acetate, and spotted on a silica gel plate. The disappearance of the starting material spot (1-(benzyloxy)-2-bromo-4-nitrobenzene) indicates the reaction is proceeding.

-

Work-up and Purification

The primary challenge in the work-up of Stille couplings is the removal of toxic and often non-polar organotin byproducts.[1]

-

Initial Quench and Filtration:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate or diethyl ether (20 mL).

-

To remove the bulk of the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) (10 mL) and stir vigorously for 1-2 hours. This will precipitate the tin as insoluble tributyltin fluoride.

-

Filter the resulting suspension through a pad of Celite®, washing the pad thoroughly with the extraction solvent (3 x 15 mL).

-

-

Extraction:

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product should be purified by flash column chromatography on silica gel.

-

A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically effective for separating the desired product from residual tin compounds and other impurities.

-

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the coupled product. The disappearance of the proton signal corresponding to the aromatic C-H at the site of bromination and the appearance of new signals from the coupled R' group are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: For solid products, a sharp melting point is indicative of high purity.

Safety and Handling

-

Organotin Reagents: Organostannanes are highly toxic. They should be handled with extreme care in a well-ventilated fume hood, and personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.[1]

-

Palladium Catalysts: While generally less toxic than heavy metals like mercury or lead, palladium compounds should be handled with care. Avoid inhalation of dust.

-

Solvents: Toluene and DMF are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.

Conclusion

The Stille coupling offers a powerful and versatile method for the functionalization of 1-(benzyloxy)-2-bromo-4-nitrobenzene. The protocol outlined in this document provides a robust starting point for researchers. Careful attention to anhydrous and oxygen-free conditions, along with a thorough work-up procedure to remove tin byproducts, are critical for achieving high yields of pure material. This reaction opens the door to a wide range of novel biaryl and substituted aromatic compounds, which are of significant interest in medicinal chemistry and materials science.

References

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Available at: [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]

-

Wikipedia. (2023). Stille reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Available at: [Link]

-

Williams, R. M., et al. (2011). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197-201. Available at: [Link]

-

Shirakawa, K., et al. (2015). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Nature Communications, 6, 7582. Available at: [Link]

-

Schüßler, P., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13, 16167-16174. Available at: [Link]

-

ResearchGate. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Available at: [Link]

-

Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.). Available at: [Link]

-

The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Benzylic Halides with Arylboronic Acids in the Presence of a Tetraphosphine/Palladium Catalyst. Available at: [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Available at: [Link]

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. Available at: [Link]

-

Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. Available at: [Link]

-

Nature Communications. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Available at: [Link]

-

PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Available at: [Link]

-

ResearchGate. (n.d.). Substrate realm for the biaryls synthesis in the Stille reaction. Available at: [Link]

Sources

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]

- 8. rsc.org [rsc.org]

Application Notes: 1-(Benzyloxy)-2-bromo-4-nitrobenzene as a Versatile Intermediate in Advanced Dye Synthesis

Introduction

In the landscape of synthetic colorants, the strategic design of precursor molecules is paramount to achieving novel dyes with tailored properties. 1-(Benzyloxy)-2-bromo-4-nitrobenzene emerges as a highly valuable and versatile building block for the synthesis of a diverse range of dye scaffolds. Its utility is rooted in its unique trifunctional chemical architecture: a nitro group poised for transformation into a diazonium salt, a labile bromo substituent ideal for nucleophilic substitution or metal-catalyzed coupling, and a benzyloxy group that acts as a bulky auxochrome and a stable protecting group for a phenolic hydroxyl.

This guide provides an in-depth exploration of the application of 1-(Benzyloxy)-2-bromo-4-nitrobenzene in the synthesis of two major classes of dyes: Azo Dyes and Disperse Dyes. We will elucidate the underlying chemical principles, provide detailed, field-proven protocols, and explain the causality behind experimental choices, empowering researchers to leverage this intermediate in their own development programs.

Physicochemical Properties & Safety

Before proceeding with any synthesis, it is crucial to understand the properties and handling requirements of the starting material.

| Property | Value |

| IUPAC Name | 1-(Benzyloxy)-2-bromo-4-nitrobenzene |

| Molecular Formula | C₁₃H₁₀BrNO₃ |

| Molar Mass | 324.13 g/mol |

| Appearance | Typically a pale yellow to off-white solid |

| Melting Point | Data not widely published; related compounds like 1-bromo-4-nitrobenzene melt at 127°C[1]. |

| Solubility | Generally soluble in organic solvents like DMF, DMSO, acetone, and chlorinated solvents. Sparingly soluble in alcohols and insoluble in water. |

Safety Precautions: Handle 1-(Benzyloxy)-2-bromo-4-nitrobenzene in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for comprehensive handling and disposal information.

Synthetic Pathway I: Synthesis of Azo Dyes

The most prominent application of aromatic nitro compounds in dye chemistry is their conversion to primary amines, which are precursors to azo dyes. Azo dyes, characterized by the R-N=N-R' functional group, constitute the largest class of synthetic colorants.[2] The synthesis is a robust two-stage process: reduction of the nitro group, followed by diazotization and coupling.

Workflow: From Nitro Precursor to Azo Dye

Caption: Overall workflow for the synthesis of an azo dye.

Protocol 1: Reduction of the Nitro Group

Principle: The conversion of the nitro group to a primary amine is a critical first step. While various methods exist (e.g., catalytic hydrogenation, Fe/HCl), reduction with tin(II) chloride (SnCl₂) in acidic medium is a reliable and high-yielding laboratory method for this class of compounds. The acidic environment prevents the formation of undesired side products.

Materials:

-

1-(Benzyloxy)-2-bromo-4-nitrobenzene (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium Hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-(Benzyloxy)-2-bromo-4-nitrobenzene (1.0 equiv) in ethanol.

-

Add a solution of SnCl₂·2H₂O (3.5 equiv) in concentrated HCl to the flask. Causality: The reaction is often exothermic; controlled addition may be necessary. Ethanol helps to solubilize the starting material.

-

Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).

-

Cool the mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the mixture by adding a 5 M NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts. Trustworthiness: Ensure complete neutralization to deprotonate the ammonium salt and precipitate all tin hydroxides, which is crucial for a clean extraction.

-

Filter the mixture through a pad of celite to remove the inorganic solids, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Amino-1-(benzyloxy)-2-bromobenzene. The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Diazotization and Azo Coupling

Principle: The resulting aromatic amine is converted into a highly reactive diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[2][3] This electrophilic diazonium salt is then immediately reacted with an electron-rich coupling component (e.g., a phenol or aniline derivative) in an electrophilic aromatic substitution reaction to form the stable azo linkage.[4]

Materials:

-

4-Amino-1-(benzyloxy)-2-bromobenzene (1.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂) (1.05 equiv)

-

Coupling Component (e.g., 2-Naphthol) (1.0 equiv)

-

Sodium Hydroxide (NaOH)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

Dissolve the amine (1.0 equiv) in a mixture of concentrated HCl and water in a beaker.

-

Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. Causality: Maintaining a low temperature is critical as diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yield.[5]

-

In a separate beaker, dissolve sodium nitrite (1.05 equiv) in cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.

-

Stir the mixture for an additional 15-20 minutes in the ice bath to ensure complete formation of the diazonium salt.[3]

-

-

Coupling:

-

In a separate, larger beaker, dissolve the coupling component (e.g., 2-Naphthol, 1.0 equiv) in an aqueous NaOH solution. Cool this solution to 0-5°C in an ice bath. Causality: The coupling component must be deprotonated (e.g., phenoxide formation) to become sufficiently electron-rich to react with the electrophilic diazonium salt.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with continuous stirring.

-

An intensely colored precipitate (the azo dye) should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.

-

-

Isolation:

-

Collect the solid dye by vacuum filtration.

-

Wash the filter cake thoroughly with cold water to remove any unreacted salts.

-

Dry the product in a desiccator or a low-temperature oven. The dye can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) for purification.

-

| Reactant Data (Example) | Molar Mass ( g/mol ) | Moles | Equivalents |

| 4-Amino-1-(benzyloxy)-2-bromobenzene | 308.16 | 0.01 | 1.0 |

| Sodium Nitrite | 69.00 | 0.0105 | 1.05 |

| 2-Naphthol | 144.17 | 0.01 | 1.0 |

Synthetic Pathway II: Disperse Dyes via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the bromo atom at the ortho position an excellent leaving group. This allows for the direct introduction of various nucleophiles, particularly amines, to create donor-acceptor (push-pull) systems that are characteristic of many disperse dyes used for coloring synthetic fibers.

Mechanism: SNAr on the Activated Ring

Caption: Generalized SNAr mechanism for dye synthesis.

Protocol 3: Synthesis of a 2-Alkylamino-Substituted Nitro Dye

Principle: This protocol describes the reaction of 1-(Benzyloxy)-2-bromo-4-nitrobenzene with an amine, such as ethanolamine. The reaction is typically carried out in a polar aprotic solvent to facilitate the formation of the charged intermediate, and a non-nucleophilic base is often added to neutralize the HBr formed during the reaction, driving it to completion.

Materials:

-

1-(Benzyloxy)-2-bromo-4-nitrobenzene (1.0 equiv)

-

Amine nucleophile (e.g., Ethanolamine) (1.2 - 2.0 equiv)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 equiv)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Deionized Water

Procedure:

-

To a solution of 1-(Benzyloxy)-2-bromo-4-nitrobenzene (1.0 equiv) in DMF, add the amine nucleophile (e.g., ethanolamine, 1.5 equiv) and potassium carbonate (1.5 equiv). Causality: K₂CO₃ is an effective and inexpensive base to scavenge the HBr byproduct. DMF is an excellent solvent for SNAr reactions as it is polar and aprotic, stabilizing the charged Meisenheimer complex.

-

Heat the reaction mixture to 80-120°C, depending on the reactivity of the amine.

-

Monitor the reaction by TLC. The product spot should be significantly more polar and often more colored than the starting material.

-

Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a large volume of cold water with stirring. The organic product should precipitate out.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid extensively with water to remove DMF and inorganic salts.

-

Dry the crude product. Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Structure-Color Relationship: The color of the resulting dye is highly dependent on the nature of the amine nucleophile. Introducing stronger electron-donating groups generally leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax), resulting in deeper colors.

| Nucleophile (R-NH₂) | Expected Color | Rationale |

| Ethanolamine | Yellow-Orange | Weakly electron-donating alkylamino group. |

| Aniline | Orange-Red | More electron-donating due to the phenyl group's resonance. |

| N-methylethanolamine | Yellow-Orange | Similar to ethanolamine, slight electronic difference. |

Conclusion

1-(Benzyloxy)-2-bromo-4-nitrobenzene stands out as a strategic precursor in modern dye chemistry. Its functional handles can be manipulated through distinct and reliable synthetic pathways. The reducible nitro group provides a gateway to the vast and colorful world of azo dyes, while the activated bromo substituent allows for the construction of valuable disperse dyes via SNAr reactions. The benzyloxy moiety not only influences the final properties of the dye but also offers the potential for further modification through deprotection to reveal a reactive phenolic group. The protocols and principles outlined in this guide serve as a robust foundation for researchers and developers aiming to innovate in the field of synthetic colorants.

References

-

Science Learning Center. Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Available from: [Link]

-

Longdom Publishing. Azo Dyes: Preparation Via Environmentally Benign Way. Available from: [Link]

-

Thompson Rivers University. The Synthesis of Azo Dyes. Available from: [Link]

-

International Journal of Engineering Research & Technology. Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. Available from: [Link]

- Google Patents. US4981486A - Nitro benzene dye, the process for preparation thereof and its use in dyeing keratinous fibres.

-

Royal Society of Chemistry. Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Available from: [Link]

-

ResearchGate. 1-Benzyloxy-4-nitrobenzene. Available from: [Link]

-

ResearchGate. Synthesis and Spectroscopic Characterization of Some Diazodibenzyloxy Pyrazolines from Some Diazodibenzyloxy Chalcones. Available from: [Link]

-

ResearchGate. Ullmann reactions of 1-amino-4-bromoanthraquinones bearing various 2-substituents furnishing novel dyes. Available from: [Link]

-

The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Available from: [Link]

-

National Institutes of Health. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Available from: [Link]

-

ResearchGate. Spectroscopic investigation of new benzanthrone luminescent dyes. Available from: [Link]

-

ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Available from: [Link]

-

MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

-

Study.com. It is possible to synthesize 1-bromo-4-nitrobenzene by reacting bromobenzene with a mixture of.... Available from: [Link]

-

University of Washington. Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Available from: [Link]

-

Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Available from: [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to the Large-Scale Synthesis of 1-(Benzyloxy)-2-bromo-4-nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract